molecular formula C22H7F9N4O6 B3040933 2,2,3,3,4,4,5,5,5-nonafluoropentyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate CAS No. 254973-33-6

2,2,3,3,4,4,5,5,5-nonafluoropentyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate

Cat. No.: B3040933
CAS No.: 254973-33-6
M. Wt: 594.3 g/mol
InChI Key: RJTYMHYWNHPNSS-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,5-nonafluoropentyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorinated alkyl chain and a fluorene core substituted with nitro and dicyanomethylidene groups, making it a subject of interest in materials science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,5-nonafluoropentyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate typically involves multiple steps:

    Formation of the Fluorene Core: The fluorene core is synthesized through a Friedel-Crafts alkylation reaction, where fluorene is alkylated with appropriate reagents under acidic conditions.

    Nitration: The fluorene core undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 7 positions.

    Introduction of the Dicyanomethylidene Group: The dicyanomethylidene group is introduced via a Knoevenagel condensation reaction, where malononitrile reacts with the aldehyde derivative of the fluorene core.

    Esterification: The final step involves esterification with 2,2,3,3,4,4,5,5,5-nonafluoropentanol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various coupling reactions.

    Substitution: The fluorinated alkyl chain can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinone derivatives of the fluorene core.

    Reduction: Amino derivatives of the fluorene core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its electronic properties due to the presence of electron-withdrawing groups (nitro and dicyanomethylidene) and the electron-donating fluorene core. It is used in the development of organic semiconductors and photovoltaic materials.

Biology and Medicine

While direct biological applications are less common, derivatives of this compound could be explored for their potential as imaging agents or in drug delivery systems due to their unique structural properties.

Industry

In industry, the compound’s stability and electronic properties make it suitable for use in the manufacture of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily through its electronic structure. The nitro and dicyanomethylidene groups withdraw electrons, creating a polarized molecule with distinct electronic properties. This polarization can influence interactions with other molecules, making it useful in electronic applications.

Molecular Targets and Pathways

The compound’s interactions are largely governed by its ability to participate in π-π stacking and hydrogen bonding, which are critical in the formation of organic electronic materials.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5,5-nonafluoropentyl acrylate
  • 2,2,3,3,4,4,5,5,5-nonafluoropentyl oxirane
  • 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene

Uniqueness

Compared to similar compounds, 2,2,3,3,4,4,5,5,5-nonafluoropentyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate stands out due to its combination of a highly fluorinated alkyl chain and a functionalized fluorene core. This unique structure imparts distinct electronic properties, making it particularly valuable in the development of advanced materials for electronic applications.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoropentyl 9-(dicyanomethylidene)-2,7-dinitrofluorene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H7F9N4O6/c23-19(24,20(25,26)21(27,28)22(29,30)31)8-41-18(36)15-5-11(35(39)40)4-14-16(9(6-32)7-33)13-3-10(34(37)38)1-2-12(13)17(14)15/h1-5H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTYMHYWNHPNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3=C2C(=CC(=C3)[N+](=O)[O-])C(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H7F9N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3,4,4,5,5,5-nonafluoropentyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate
Reactant of Route 2
Reactant of Route 2
2,2,3,3,4,4,5,5,5-nonafluoropentyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate
Reactant of Route 3
Reactant of Route 3
2,2,3,3,4,4,5,5,5-nonafluoropentyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate
Reactant of Route 4
Reactant of Route 4
2,2,3,3,4,4,5,5,5-nonafluoropentyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate
Reactant of Route 5
Reactant of Route 5
2,2,3,3,4,4,5,5,5-nonafluoropentyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate
Reactant of Route 6
2,2,3,3,4,4,5,5,5-nonafluoropentyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate

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